N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Chemical Compounds : It has been used in the synthesis of new tricyclic products, particularly in the formation of 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines, which are significant in the development of novel pharmaceuticals and materials (Fattahi et al., 2018).
Fluorescent Probe Development : This compound has applications in the development of fluorescent probes, specifically for the selective detection of copper ions (Cu(II)) in aqueous solutions. Its fluorescence properties have been harnessed for chemical sensing (Bekhradnia et al., 2016).
Eco-friendly Synthesis Approaches : The compound is used in eco-friendly synthesis methods, such as the Knoevenagel condensation process for creating 2-imino-2H-chromene-3-carboxamides, demonstrating a high atom economy and environmental sustainability in chemical synthesis (Proença & Costa, 2008).
Diversity-Oriented Synthesis : It plays a role in diversity-oriented synthesis methods, specifically in creating 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives. These compounds are relevant in the development of biologically active compounds due to their 2-pyrone scaffold (Vodolazhenko et al., 2012).
Pharmacological Applications : The compound has been studied for its monoamine oxidase B inhibitory activity, making it significant in the treatment of neurological disorders like Parkinson's disease. Its structure-activity relationship is crucial for understanding its pharmacological properties (Reis et al., 2016).
Crystal Structure Analysis : Studies have been conducted on its crystal structure, providing insights into the molecular configuration and potential applications in material science and drug design (Gomes et al., 2015).
Antimicrobial Agent Development : It is used in the synthesis of compounds with potential antimicrobial properties, contributing to the search for new antibiotics and antifungal agents (Azab et al., 2017).
Molecular Probes : The compound is utilized in the synthesis of molecular probes for detecting hydroxyl radicals, indicating its application in biochemical and medical research, particularly in understanding oxidative stress and DNA damage (Singh et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is Histone deacetylase (HDAC) . HDACs are responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4). This deacetylation is a key process in epigenetic repression and plays a significant role in transcriptional regulation .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it can be hypothesized that factors such as body size, hepatic function, plasma albumin levels, and cardiac output could significantly impact its absorption, distribution, metabolism, and excretion (adme) properties . These factors could influence the bioavailability of the compound, affecting its efficacy and potential side effects.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-oxochromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-5-8-15(12(11)2)19-17(20)14-10-13-7-3-4-9-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCLPGRVWVWXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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